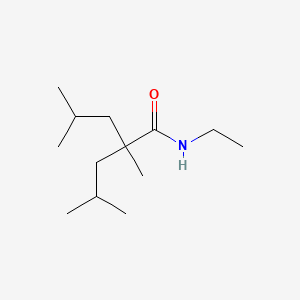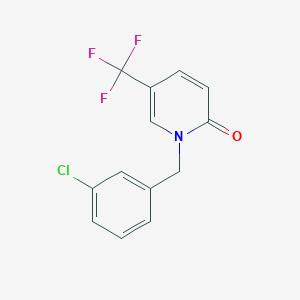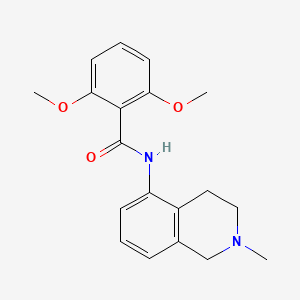
Ammonia N-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ammonia N-13 is a radioactive diagnostic agent used primarily in positron emission tomography (PET) imaging. It is a radiolabeled analog of ammonia, with the molecular formula 13NH3 and a molecular weight of 16.02. This compound is particularly valuable in medical imaging for evaluating myocardial perfusion in patients with suspected or existing coronary artery disease .
準備方法
Synthetic Routes and Reaction Conditions: Ammonia N-13 is produced in a cyclotron by bombarding a target material, typically oxygen-18 water, with protons. This process forms Nitrogen-13, which is then converted to ammonia . The production involves proton-irradiation of a 10 mM aqueous ethanol solution using an in-target process under aseptic conditions .
Industrial Production Methods: A reliable semi-automated process has been developed to manufacture large quantities of this compound in high purity. This involves using two syringe driver units and an in-line anion-exchange purification system. The total manufacturing time, including purification, sterile filtration, reformulation, and quality control analyses, is approximately 11 minutes from the end of bombardment .
化学反応の分析
Types of Reactions: Ammonia N-13 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form nitrogen oxides or reduced to form nitrogen gas.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: It can be reduced using hydrogen or other reducing agents.
Substitution: this compound can undergo substitution reactions with halogens or other substituents.
Major Products:
Oxidation: Nitrogen oxides (e.g., nitric oxide, nitrogen dioxide).
Reduction: Nitrogen gas.
Substitution: Various substituted ammonia derivatives.
科学的研究の応用
Ammonia N-13 is extensively used in scientific research, particularly in the field of nuclear medicine. Its primary application is in myocardial perfusion imaging, where it helps identify areas of the heart muscle with reduced blood flow, crucial for diagnosing conditions like coronary artery disease . Additionally, it is used to assess myocardial viability and evaluate the efficacy of therapeutic interventions .
作用機序
Ammonia N-13 is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells, where it is metabolized to glutamine N-13 and retained in the cells . The PET technique measures myocardial blood flow based on the assumption of a three-compartmental disposition of intravenous this compound in the myocardium .
類似化合物との比較
Fluorodeoxyglucose (FDG): Another radiotracer used in PET imaging, primarily for detecting cancer.
Rubidium-82: Used in PET imaging for myocardial perfusion studies.
Comparison: Ammonia N-13 is unique in its ability to provide high-resolution images of myocardial perfusion with a relatively low radiation dose due to its short half-life of approximately 10 minutes . This makes it particularly advantageous for cardiac imaging compared to other radiotracers like Fluorodeoxyglucose, which has a longer half-life and is primarily used for oncological imaging .
特性
Key on ui mechanism of action |
Ammonia N 13 Injection is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells where it is metabolized to glutamine N 13 and retained in the cells. The presence of ammonia N 13 and glutamine N 13 in the myocardium allows for PET imaging of the myocardium. |
|---|---|
CAS番号 |
34819-78-8 |
分子式 |
H3N |
分子量 |
16.030 g/mol |
IUPAC名 |
azane |
InChI |
InChI=1S/H3N/h1H3/i1-1 |
InChIキー |
QGZKDVFQNNGYKY-BJUDXGSMSA-N |
SMILES |
N |
異性体SMILES |
[13NH3] |
正規SMILES |
N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-Bis[4-(chloromethyl)phenyl]-N,N'-dimethylurea](/img/structure/B8666251.png)
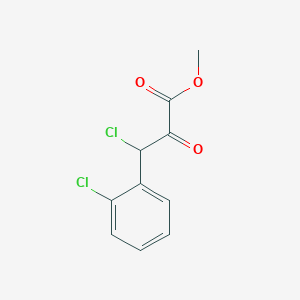
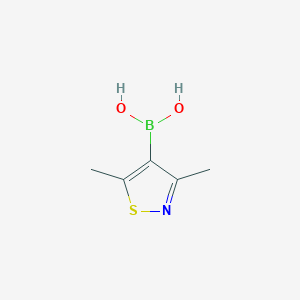
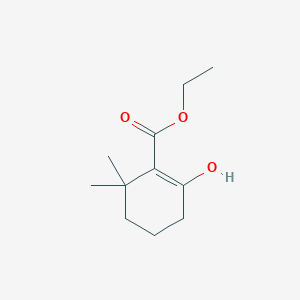
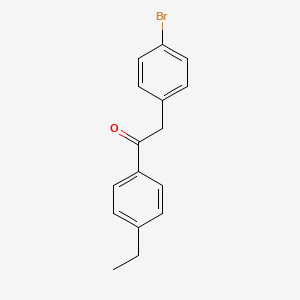
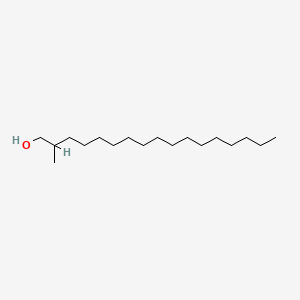
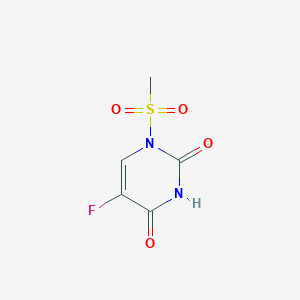
![4-[(4-Chlorophenyl)(cyclopropyl)methoxy]aniline](/img/structure/B8666305.png)
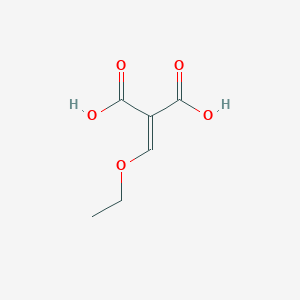
![4-METHYL-2-[3-(4-METHYL-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]-4,5-DIHYDRO-1,3-OXAZOLE](/img/structure/B8666316.png)
